molecular formula C15H14N2O2 B5701291 N-methyl-4-(2-nitrovinyl)-N-phenylaniline

N-methyl-4-(2-nitrovinyl)-N-phenylaniline

Cat. No. B5701291
M. Wt: 254.28 g/mol
InChI Key: SCADSUITEVTTIM-VAWYXSNFSA-N
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Description

N-methyl-4-(2-nitrovinyl)-N-phenylaniline, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA belongs to the class of nitroaromatic compounds, which have been widely used in various fields, including medicine, agriculture, and industry.

Mechanism of Action

N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been shown to interact with DNA and proteins, leading to changes in their structure and function. N-methyl-4-(2-nitrovinyl)-N-phenylaniline can also generate reactive oxygen species, which can damage cells and tissues. The exact mechanism of action of N-methyl-4-(2-nitrovinyl)-N-phenylaniline is still not fully understood and requires further investigation.
Biochemical and physiological effects:
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been shown to have both biochemical and physiological effects. N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. N-methyl-4-(2-nitrovinyl)-N-phenylaniline has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-methyl-4-(2-nitrovinyl)-N-phenylaniline has several advantages for lab experiments, including its fluorescent properties, its ability to generate reactive oxygen species, and its potential use as a molecular switch. However, N-methyl-4-(2-nitrovinyl)-N-phenylaniline also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-methyl-4-(2-nitrovinyl)-N-phenylaniline. One area of research is the development of new synthesis methods for N-methyl-4-(2-nitrovinyl)-N-phenylaniline, which could improve its purity and yield. Another area of research is the investigation of the mechanism of action of N-methyl-4-(2-nitrovinyl)-N-phenylaniline, which could lead to the development of new drugs and therapies. Finally, the potential use of N-methyl-4-(2-nitrovinyl)-N-phenylaniline as a molecular switch in molecular electronics could lead to the development of new technologies.
In conclusion, N-methyl-4-(2-nitrovinyl)-N-phenylaniline is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Further research is needed to fully understand the mechanism of action of N-methyl-4-(2-nitrovinyl)-N-phenylaniline and to explore its potential applications in various fields.

Synthesis Methods

N-methyl-4-(2-nitrovinyl)-N-phenylaniline can be synthesized by the reaction of N-methylaniline with 2-nitrovinyl chloride in the presence of a base. The reaction yields N-methyl-4-(2-nitrovinyl)-N-phenylaniline as a yellow crystalline solid. The purity of N-methyl-4-(2-nitrovinyl)-N-phenylaniline can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been studied for its potential applications in various scientific research fields, including chemistry, biology, and materials science. N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. N-methyl-4-(2-nitrovinyl)-N-phenylaniline has also been studied for its potential use as a molecular switch in molecular electronics.

properties

IUPAC Name

N-methyl-4-[(E)-2-nitroethenyl]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16(14-5-3-2-4-6-14)15-9-7-13(8-10-15)11-12-17(18)19/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCADSUITEVTTIM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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